4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
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Overview
Description
4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of two aromatic rings substituted with chlorine and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzaldehyde and 2-fluorobenzaldehyde.
Formation of Intermediate: These aldehydes undergo a condensation reaction with guanidine to form the corresponding pyrimidine intermediate.
Cyclization: The intermediate is then cyclized under acidic or basic conditions to form the final pyrimidine ring structure.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and cyclization reactions.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and minimize by-products.
Automated Purification Systems: Employing automated purification systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: It is used as a tool compound to study biological pathways and molecular interactions in cells.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
Binding Interactions: The presence of chlorine and fluorine atoms enhances binding interactions with target molecules, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3,4-Dichlorophenyl)-6-(2-chlorophenyl)pyrimidin-2-amine
- 4-(3,4-Dichlorophenyl)-6-(2-bromophenyl)pyrimidin-2-amine
- 4-(3,4-Dichlorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine
Uniqueness
4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity compared to similar compounds with different substituents.
Biological Activity
4-(3,4-Dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine class. Its unique structure, characterized by two aromatic rings with chlorine and fluorine substitutions, suggests potential biological activities that warrant investigation. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 1354926-76-3
- Molecular Formula : C16H10Cl2FN3
- Molecular Weight : 334.2 g/mol
Synthesis
The synthesis of this compound typically involves:
- Preparation of Aldehydes : Using 3,4-dichlorobenzaldehyde and 2-fluorobenzaldehyde.
- Condensation Reaction : These aldehydes react with guanidine to form a pyrimidine intermediate.
- Cyclization : The intermediate undergoes cyclization under acidic or basic conditions.
- Purification : The final product is purified through recrystallization or chromatography.
Biological Activity Overview
Research indicates that pyrimidine derivatives exhibit a variety of biological activities including:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory actions
The compound's biological activity is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (chlorine and fluorine) enhances binding interactions with these targets, potentially modulating signaling pathways involved in cell proliferation and apoptosis .
Biological Activity Data
Case Studies
-
Anticancer Activity :
- In vitro studies revealed that the compound has potent activity against non-small cell lung cancer (NSCLC) cell lines, achieving a growth inhibition (GI) value of 86.28% at a concentration of 10 μM .
- Further testing indicated promising results against colorectal carcinoma and breast cancer cell lines, with GI values of 40.87% and 46.14%, respectively .
- Antimicrobial Evaluation :
- In Silico Studies :
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-6-(2-fluorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2FN3/c17-11-6-5-9(7-12(11)18)14-8-15(22-16(20)21-14)10-3-1-2-4-13(10)19/h1-8H,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWJDRGDLLJYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=C(C=C3)Cl)Cl)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.